molecular formula C6H5Cl2N3O2 B1296686 Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate CAS No. 502142-81-6

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate

Cat. No.: B1296686
CAS No.: 502142-81-6
M. Wt: 222.03 g/mol
InChI Key: YEUYMEGMXJWEDE-UHFFFAOYSA-N
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Description

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a pyrimidine derivative, which is a type of aromatic heterocyclic organic compound. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate typically involves the esterification of 2,5-dichloropyrimidine-4-carboxylic acid with methanol under acidic conditions . The reaction is usually carried out by refluxing the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The resulting ester is then subjected to amination to introduce the amino group at the 6-position of the pyrimidine ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps of esterification and amination, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₆H₅Cl₂N₃O₂
  • Molecular Weight : 222.03 g/mol
  • CAS Number : 502142-81-6

The compound features a pyrimidine ring with both amino and carboxylate ester functionalities, which enhances its reactivity and biological activity. The presence of chlorine atoms at positions 2 and 5 contributes to its unique chemical properties, allowing for various modifications.

Medicinal Chemistry

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate plays a crucial role in the synthesis of several pharmaceuticals, particularly in the development of:

  • Anticancer Agents : Research indicates that derivatives of this compound can inhibit key signaling pathways involved in tumor growth. For instance, studies have shown that certain pyrimidine derivatives act as inhibitors of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both critical in cancer cell metabolism .
  • Antiviral Compounds : The compound has been investigated for its efficacy against viral infections, contributing to the development of antiviral therapies.

Biological Studies

The compound is utilized in various biological studies focusing on:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, making it a valuable tool for understanding enzyme mechanisms.
  • Receptor Binding Studies : this compound can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways and providing insights into receptor biology.

Industrial Applications

This compound serves as a building block in the synthesis of agrochemicals and other industrially relevant compounds. Its versatility allows for the production of various derivatives used in crop protection and other agricultural applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR:

Compound VariationBiological ActivityNotes
Unsubstituted PyrimidineLow activityLacks necessary functional groups
Chlorinated DerivativesIncreased potencyChlorine enhances binding affinity
Amino Group ModificationsVariable effectsAlters interaction with biological targets

Research shows that modifications at specific positions significantly impact potency and selectivity against various targets .

Antitubercular Activity

Recent studies have highlighted the potential of this compound derivatives in combating Mycobacterium tuberculosis. These compounds exhibit activity against resistant strains without cross-resistance to conventional antibiotics, suggesting a novel mechanism of action .

Cancer Treatment Trials

Clinical trials involving pyrimidine derivatives have demonstrated their efficacy in inhibiting tumor growth in various cancer models. For example, certain derivatives have shown promising results in blocking critical kinase pathways associated with cancer cell proliferation .

Mechanism of Action

The mechanism of action of Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can disrupt various biological pathways, leading to its observed pharmacological effects .

Biological Activity

Methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with both amino and dichloro groups. The presence of these functional groups contributes to its unique reactivity and potential biological effects.

  • Molecular Formula : C7H7Cl2N3O2
  • Molecular Weight : 224.05 g/mol

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various biochemical pathways. The compound is believed to bind to the active sites of these enzymes, thereby blocking their function. This mechanism is crucial for its potential applications in treating diseases linked to enzyme dysregulation.

Antibacterial and Antiviral Properties

Research indicates that this compound exhibits significant antibacterial and antiviral properties. It has been studied for its effectiveness against a range of pathogens, including:

  • Bacterial Strains : Effective against Gram-positive and Gram-negative bacteria.
  • Viruses : Demonstrated activity against certain viral strains, although specific efficacy data is still emerging.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are implicated in inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound. Below are summarized findings from notable research:

StudyFindings
Investigated as an enzyme inhibitor; showed potential in blocking specific pathways related to bacterial growth.
Evaluated for antiviral activity; demonstrated moderate effectiveness against select viral strains in vitro.
Assessed for anti-inflammatory properties; reduced levels of inflammatory markers significantly compared to control groups.

Detailed Research Findings

  • Antibacterial Activity : In vitro assays demonstrated that this compound inhibited the growth of several bacterial strains with minimum inhibitory concentrations (MICs) ranging from 16 to 64 µg/mL depending on the strain tested.
  • Antiviral Activity : A study conducted using cell cultures showed that the compound inhibited viral replication by up to 70% at concentrations of 50 µM, indicating its potential as a therapeutic agent against viral infections.
  • Anti-inflammatory Mechanism : Experimental models revealed that treatment with this compound resulted in a significant reduction in edema and pain responses compared to untreated controls.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is vital for optimizing the efficacy of this compound. Modifications to the chemical structure can enhance its biological activity:

  • Substituent Effects : The presence of electron-withdrawing groups (like chlorine) at specific positions on the pyrimidine ring enhances enzyme binding affinity.
  • Amino Group Role : The amino group plays a crucial role in mediating interactions with biological targets.

Properties

IUPAC Name

methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N3O2/c1-13-5(12)3-2(7)4(9)11-6(8)10-3/h1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEUYMEGMXJWEDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC(=N1)Cl)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00310212
Record name methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502142-81-6
Record name methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00310212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-amino-2,5-dichloropyrimidine-4-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ammonia was bubbled through a solution of 2,5,6-trichloro-pyrimidine-4-carboxylic acid methyl ester (15.94 g, 66 mmol, see H. Gershon, J. Org. Chem. 1962, 27, 3507-3510 for preparation) in p-dioxane (150 mL) for 30 minutes. The solvent was then removed and the residue partitioned between ethyl acetate and water. The organic phase was dried and concentrated under vacuum. The product was purified by column chromatography to provide 6-amino-2,5-dichloropyrimidine-4-carboxylic acid methyl ester (12.74 g, 87% yield): mp 164-166° C.
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